[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide
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Overview
Description
[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a methanesulfonamide group and a 3,3-dimethylbutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Methanesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,3-Dimethylbutylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine derivative using 3,3-dimethylbutylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and related derivatives.
Reduction: Sulfides and other reduced forms of the compound.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide: can be compared with other sulfonamide-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its dual functional groups (methanesulfonamide and 3,3-dimethylbutylsulfonyl) attached to the pyrrolidine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(3,3-dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4S2/c1-11(2,3)6-8-19(16,17)13-7-4-5-10(13)9-18(12,14)15/h10H,4-9H2,1-3H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUTQVFVDIERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)N1CCCC1CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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